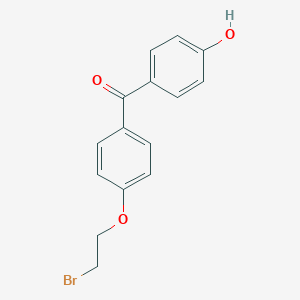
4-(2-Bromoethoxy)-4'-hydroxybenzophenone
カタログ番号 B113441
分子量: 321.16 g/mol
InChIキー: LEVHOJCNGNSULG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US05189212
Procedure details


Melting points (mp) were obtained on a capillary melting point apparatus and are uncorrected. Elemental analyses of all compounds prepared were within ±0.4% of calculated theoretical values. Reaction progress and purity of products were checked by analytical TLC using 0.2 mm silica gel plastic backed layers, and viewed under light of 254 nm wavelength. Proton NMR spectra were obtained at 90 mHz and EIMS were obtained using a direct ion probe. 4-(2-Bromoethoxy)-4'-hydroxybenzophenone was prepared by acylation of 2-phenoxyethyl bromide with 4-hydroxybenzoic acid: mp 136°-138° C.


Identifiers


|
REACTION_CXSMILES
|
[O:1]([CH2:8][CH2:9][Br:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH:11][C:12]1[CH:20]=[CH:19][C:15]([C:16](O)=[O:17])=[CH:14][CH:13]=1>>[Br:10][CH2:9][CH2:8][O:1][C:2]1[CH:7]=[CH:6][C:5]([C:16]([C:15]2[CH:19]=[CH:20][C:12]([OH:11])=[CH:13][CH:14]=2)=[O:17])=[CH:4][CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O(C1=CC=CC=C1)CCBr
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C(=O)O)C=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Melting points (mp) were obtained on a capillary
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Elemental analyses of all compounds prepared
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Reaction progress and purity of products
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Proton NMR spectra were obtained at 90 mHz
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
EIMS were obtained
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrCCOC1=CC=C(C(=O)C2=CC=C(C=C2)O)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
